![molecular formula C25H28O7 B12110677 2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)
2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone , belongs to the flavonoid class. Its chemical formula is C₁₆H₁₂O₆ , and its molecular weight is approximately 300.26 g/mol . Flavonoids are natural products found in plants, and they exhibit various biological activities.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of resorcinol (3,5-dihydroxyphenol) with 3-methylbut-2-enal, followed by cyclization to form the chromone ring. The specific reaction conditions and reagents may vary depending on the synthetic strategy.
Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be isolated from natural sources or synthesized in the laboratory.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The phenolic hydroxyl groups make this compound susceptible to oxidation reactions.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Reduction: Reduction of the carbonyl group can yield different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may lead to quinones, while reduction can yield dihydrochromones or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry::
Antioxidant Properties: Flavonoids, including this compound, exhibit antioxidant activity due to their ability to scavenge free radicals.
Chelating Agents: They can form complexes with metal ions.
Anti-Inflammatory Effects: Flavonoids are studied for their anti-inflammatory properties.
Cardiovascular Health: Some flavonoids contribute to cardiovascular health.
Cancer Prevention: Research explores their potential role in cancer prevention.
Cosmetics: Flavonoids are used in skincare products due to their antioxidant properties.
Food Additives: Some flavonoids serve as natural food colorants.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or signaling pathways, affecting cellular processes.
Comparación Con Compuestos Similares
While this compound is unique due to its specific substitution pattern, it shares structural features with other flavonoids. Similar compounds include quercetin , kaempferol , and rutin .
Propiedades
Fórmula molecular |
C25H28O7 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2-[2,4-dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-7-14-9-17(22(29)16(21(14)28)8-6-13(3)4)25-24(31)23(30)20-18(27)10-15(26)11-19(20)32-25/h5-6,9-11,24-29,31H,7-8H2,1-4H3 |
Clave InChI |
VESRPTMNCMGDBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC(=C(C(=C1O)CC=C(C)C)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one](/img/structure/B12110597.png)
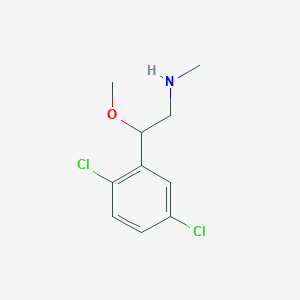

![N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine](/img/structure/B12110617.png)
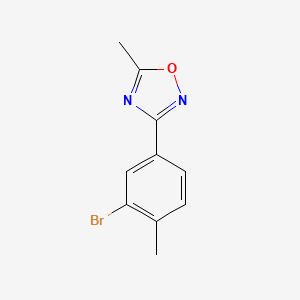
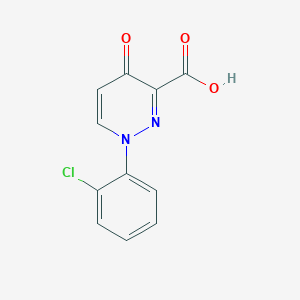

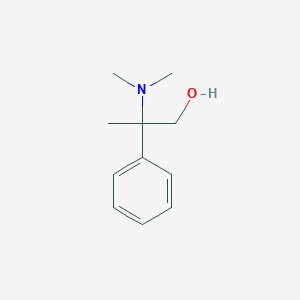
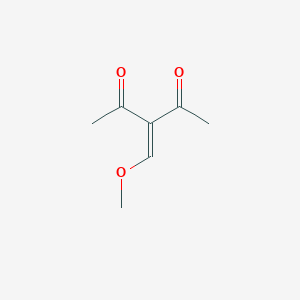
![(S)-(R)-1-((4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate](/img/structure/B12110662.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)
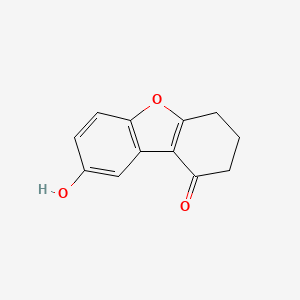

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)
